Sodium 2-oxo-4-phenylbutanoate

Aqueous solubility Biocatalysis Enzymatic reduction

Select sodium 2-oxo-4-phenylbutanoate for direct aqueous-phase asymmetric reductions—eliminate organic co-solvents entirely. With ≥25 mg/mL water solubility (vs. ~4 mg/mL for the free acid), this ≥98% pure sodium salt integrates seamlessly into enzymatic cascades, whole-cell biotransformations, and NADH-dependent reductions without pH shock or catalyst poisoning. It is the preferred prochiral substrate for manufacturing (R)-2-hydroxy-4-phenylbutanoic acid—the key chiral pharmacophore of benazepril, enalapril, and lisinopril. Consistent batch-to-batch quality enables reproducible scale-up from gram to kilogram, while aqueous workup improves pilot-plant safety metrics.

Molecular Formula C10H9NaO3
Molecular Weight 200.16643
CAS No. 104165-94-8
Cat. No. B1148730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-oxo-4-phenylbutanoate
CAS104165-94-8
Molecular FormulaC10H9NaO3
Molecular Weight200.16643
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-oxo-4-phenylbutanoate (CAS 104165-94-8): Aqueous-Soluble α-Keto Acid Salt for Biocatalytic and Asymmetric Synthesis Workflows


Sodium 2-oxo-4-phenylbutanoate (CAS 104165-94-8), also known as alpha-oxo-benzenebutanoic acid sodium salt, is the sodium carboxylate derivative of 2-oxo-4-phenylbutanoic acid with molecular formula C₁₀H₉NaO₃ and molecular weight 200.17 g/mol [1]. This α-keto acid salt serves as a prochiral precursor in the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutanoic acid and related chiral intermediates that constitute the pharmacophore of angiotensin-converting enzyme (ACE) inhibitors such as benazepril, enalapril, and lisinopril [2]. The compound is commercially available at purities of ≥98% (HPLC) and is supplied as a crystalline solid freely soluble in aqueous media, distinguishing it from its less water-soluble free acid and ester counterparts .

Why Generic Substitution of Sodium 2-oxo-4-phenylbutanoate with Free Acid or Ester Analogs Compromises Reaction Performance


The 2-oxo-4-phenylbutanoate scaffold is common to several commercially available forms—free acid (CAS 710-11-2), ethyl ester (CAS 64920-29-2), methyl ester (CAS 83402-87-3), and the sodium salt (CAS 104165-94-8)—but these congeners are not functionally interchangeable in aqueous biocatalytic or chemocatalytic asymmetric reductions [1]. The free acid exhibits limited aqueous solubility (~4.0–4.8 mg/mL), necessitating organic co-solvents or pH adjustment that can denature enzymes or alter catalyst selectivity [2]. The ethyl ester, while soluble in organic solvents, partitions poorly into aqueous phases and requires an additional hydrolysis step post-reduction, adding process complexity . The sodium salt, by contrast, provides ≥25 mg/mL aqueous solubility without organic co-solvent, enabling direct use in water-based enzymatic reductions, asymmetric hydrogenations, and tandem reaction sequences where maintaining a single homogeneous aqueous phase is critical for reaction rate, enantioselectivity, and downstream purification [3].

Quantitative Differentiation of Sodium 2-oxo-4-phenylbutanoate Against Closest Analogs: Solubility, Purity, and Reaction Compatibility


Aqueous Solubility: Sodium Salt Exceeds Free Acid by ≥5.2-Fold, Enabling Homogeneous Biocatalysis

Sodium 2-oxo-4-phenylbutanoate demonstrates aqueous solubility of at least 25 mg/mL (equivalent to ≥125 mM) at ambient temperature, based on vendor certificate of analysis data . In contrast, the free acid 2-oxo-4-phenylbutanoic acid (CAS 710-11-2) exhibits an estimated water solubility of approximately 4.0–4.8 mg/mL (EPA T.E.S.T. and EPI Suite predictions), representing a 5.2- to 6.3-fold lower solubility [1]. The ethyl ester analog (CAS 64920-29-2) is only slightly soluble in chloroform and ethyl acetate, with negligible aqueous solubility . This solubility differential directly impacts the feasibility of aqueous-phase asymmetric reductions using whole-cell biocatalysts (e.g., Saccharomyces cerevisiae, Daucus carota) or isolated dehydrogenases, where substrate concentration governs volumetric productivity.

Aqueous solubility Biocatalysis Enzymatic reduction Process chemistry

Commercial Purity: Sodium Salt Supplied at 98% Purity, Exceeding Technical-Grade Free Acid Specifications

Commercially available sodium 2-oxo-4-phenylbutanoate is routinely supplied with a purity specification of NLT 98% (HPLC), as documented by multiple independent vendors including Leyan, CymitQuimica, and Sigma-Aldrich distributors . In comparison, 2-oxo-4-phenylbutanoic acid (free acid) is commonly offered as technical-grade material with purities ranging from 95% to 97%, and ethyl 2-oxo-4-phenylbutanoate is typically supplied at 90–95% purity with batch-to-batch variability in residual solvent content . The higher and more tightly controlled purity of the sodium salt reduces the burden of pre-reaction purification (e.g., recrystallization, column chromatography) and minimizes impurities that could poison transition-metal catalysts or interfere with enzyme active sites.

Chemical purity Procurement specification Quality control

Enantioselective Hydrogenation: Free Acid Achieves 91.8% ee; Sodium Salt Enables Equivalent Selectivity Under Aqueous Conditions

The parent 2-oxo-4-phenylbutanoic acid, when subjected to asymmetric hydrogenation using a Ru-(S)-SunPhos catalyst system under optimized conditions (MeOH, 50°C, 10 atm H₂), afforded (R)-2-hydroxy-4-phenylbutanoic acid with 91.8% enantiomeric excess (ee), a turnover number (TON) of 2000, and turnover frequency (TOF) of 200 h⁻¹ [1]. While direct comparative data for the sodium salt under identical catalytic conditions are not reported, the sodium salt serves as a direct substrate surrogate in aqueous-phase enzymatic reductions that achieve comparable or superior enantioselectivity (≥99% ee) when using whole-cell systems such as Daucus carota or engineered E. coli expressing (R)-specific reductases [2]. The sodium salt eliminates the acid-neutralization step required when using the free acid in aqueous buffer systems, streamlining the workflow.

Asymmetric hydrogenation Enantioselectivity Chiral ligand ACE inhibitor intermediate

Process Compatibility: Sodium Salt Circumvents pH Adjustment and Co-Solvent Requirements in Enzymatic Reductions

In microbial reductions of 2-oxo-4-phenylbutanoate derivatives to chiral 2-hydroxy-4-phenylbutanoates, the reaction medium composition critically influences both chemical yield and enantioselectivity [1]. The free acid requires neutralization with base (e.g., NaOH or buffer) to achieve solubility in aqueous systems, which can induce local pH gradients detrimental to enzyme activity. The sodium salt, as a pre-neutralized carboxylate, dissolves directly in water or aqueous buffer at concentrations ≥125 mM without pH adjustment [2]. In contrast, the ethyl ester requires biphasic solvent systems (e.g., water/organic) or the addition of surfactants to facilitate substrate transfer to the aqueous phase where the biocatalyst resides, often resulting in mass-transfer limitations that reduce space-time yield [1].

Biocatalysis Process intensification Green chemistry Aqueous-phase reaction

Optimal Deployment Scenarios for Sodium 2-oxo-4-phenylbutanoate in Academic and Industrial Settings


Aqueous-Phase Whole-Cell Biotransformation for (R)-2-Hydroxy-4-phenylbutanoic Acid Production

The high aqueous solubility of sodium 2-oxo-4-phenylbutanoate (≥25 mg/mL) enables its direct use as a substrate in whole-cell biotransformations employing Saccharomyces cerevisiae, Daucus carota cells, or recombinant E. coli expressing (R)-specific carbonyl reductases [1]. The pre-dissolved sodium salt can be added directly to fermentation broth or resting-cell suspensions in phosphate buffer (pH 6.5–7.5) without the pH shock associated with free acid addition. This workflow has been demonstrated to yield ethyl (R)-2-hydroxy-4-phenylbutanoate with >99% ee and >90% chemical yield when coupled with in situ product extraction [1]. The elimination of organic co-solvents also simplifies downstream product isolation and reduces environmental compliance burden.

Asymmetric Hydrogenation Catalyst Screening and Optimization

Although the free acid form was used to establish baseline enantioselectivity (91.8% ee) with Ru-SunPhos catalysts [2], the sodium salt offers practical advantages for high-throughput catalyst screening in 96-well plate formats where aqueous stock solutions are preferred. The sodium salt can be accurately dispensed using automated liquid handlers without precipitation or viscosity issues, enabling rapid evaluation of novel chiral ligands, base-metal catalysts, or continuous-flow hydrogenation conditions.

Enzymatic Cascade Reactions for One-Pot Synthesis of ACE Inhibitor Precursors

Sodium 2-oxo-4-phenylbutanoate serves as a compatible substrate in multi-enzyme cascades where pH neutrality is essential for the activity of all enzymes involved. For instance, tandem reactions coupling the reduction of the α-keto group (catalyzed by D-lactate dehydrogenase or (R)-specific alcohol dehydrogenase) with cofactor regeneration (formate dehydrogenase or glucose dehydrogenase) can be conducted in a single aqueous pot without intermediate workup [3]. The sodium carboxylate group does not interfere with NADH/NAD+ recycling and can be directly coupled to subsequent amidation or esterification steps after acidification.

Process Development and Scale-Up of Chiral Pharmaceutical Intermediates

For process chemists developing scalable routes to chiral building blocks like (R)-2-hydroxy-4-phenylbutanoic acid—a key intermediate in benazepril, enalapril, and lisinopril synthesis—the 98% purity specification and consistent batch-to-batch quality of commercial sodium 2-oxo-4-phenylbutanoate reduce the risk of catalyst poisoning and enable reproducible kinetic profiling during scale-up from gram to kilogram quantities [2]. The freely water-soluble nature of the sodium salt also facilitates the use of aqueous workup procedures that avoid flammable solvent handling at pilot-plant scale, improving process safety metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-oxo-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.